14-(4-Methylphenyl)-9-phenyl-3,7-dithia-5,14-diazapentacyclo[9.5.1.0^{2,10}.0^{4,8}.0^{12,16}]heptadec-4(8)-ene-6,13,15-trione
説明
This compound belongs to a class of pentacyclic molecules featuring a norbornene-derived scaffold fused with heterocyclic moieties. Its structure includes a 3,7-dithia-5,14-diaza core, substituted with 4-methylphenyl and phenyl groups at positions 14 and 9, respectively, and three ketone groups. Synthesized via hetero-Diels-Alder reactions, it demonstrates anticancer activity, particularly against leukemia cell lines (e.g., CCRF-CEM and SR), with LogGI50 values as low as −6.40 . The compound’s bioactivity is attributed to its rigid polycyclic framework and electron-deficient regions, which facilitate interactions with biological targets like kinases or enzymes involved in epigenetic regulation.
特性
IUPAC Name |
14-(4-methylphenyl)-9-phenyl-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-ene-6,13,15-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O3S2/c1-12-7-9-14(10-8-12)28-24(29)19-15-11-16(20(19)25(28)30)21-18(15)17(13-5-3-2-4-6-13)22-23(32-21)27-26(31)33-22/h2-10,15-21H,11H2,1H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSRSVZLQFZSWCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3C4CC(C3C2=O)C5C4C(C6=C(S5)NC(=O)S6)C7=CC=CC=C7 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 14-(4-Methylphenyl)-9-phenyl-3,7-dithia-5,14-diazapentacyclo[9.5.1.0{2,10}.0{4,8}.0^{12,16}]heptadec-4(8)-ene-6,13,15-trione typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to cyclization reactions under controlled conditions. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the final product.
化学反応の分析
Types of Reactions
14-(4-Methylphenyl)-9-phenyl-3,7-dithia-5,14-diazapentacyclo[9.5.1.0{2,10}.0{4,8}.0^{12,16}]heptadec-4(8)-ene-6,13,15-trione can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.
科学的研究の応用
14-(4-Methylphenyl)-9-phenyl-3,7-dithia-5,14-diazapentacyclo[9.5.1.0{2,10}.0{4,8}.0^{12,16}]heptadec-4(8)-ene-6,13,15-trione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 14-(4-Methylphenyl)-9-phenyl-3,7-dithia-5,14-diazapentacyclo[9.5.1.0{2,10}.0{4,8}.0^{12,16}]heptadec-4(8)-ene-6,13,15-trione involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways. The exact mechanism depends on the specific application and context in which the compound is used.
類似化合物との比較
Comparison with Structurally Similar Compounds
Structural Similarity Metrics
Computational methods such as Tanimoto coefficient analysis and molecular fingerprinting (e.g., MACCS, Morgan fingerprints) are used to quantify structural similarity. For example:
- Tanimoto Index Thresholds : A Tanimoto score >0.8 indicates high structural similarity (as per US-EPA guidelines) , while scores ≥0.5 are sufficient for clustering compounds into chemotype groups .
- Murcko Scaffold Analysis : The compound shares a pentacyclic Murcko scaffold with derivatives like 9,14-disubstituted analogs (e.g., 5c, 5d, 7b), which differ in substituent groups (e.g., methylphenyl vs. methoxy) .
Table 1: Structural Comparison of Key Analogs
| Compound Name | Substituents (Positions) | Tanimoto Score* | Murcko Scaffold Match |
|---|---|---|---|
| Target Compound | 4-Methylphenyl (14), Phenyl (9) | Reference | Core retained |
| 5c (Atamanyuk et al., 2008) | Methoxy (9), Ethyl (14) | 0.82 | Yes |
| 5d (Atamanyuk et al., 2008) | Chlorophenyl (9), Methyl (14) | 0.78 | Yes |
| 7b (Atamanyuk et al., 2008) | Phenyl (9), Isopropyl (14) | 0.75 | Yes |
*Scores derived from Morgan fingerprint comparisons .
Bioactivity and Selectivity
The target compound and its analogs exhibit distinct bioactivity profiles due to substituent-driven electronic and steric effects:
- Anticancer Potency : The target compound shows superior activity against leukemia (LogGI50 = −6.40) compared to 5c (LogGI50 = −4.67) and 7b (LogGI50 = −4.05), likely due to the 4-methylphenyl group enhancing hydrophobic interactions with target proteins .
- Selectivity : Derivatives with halogenated substituents (e.g., 5d) display broader cytotoxicity, while the target compound’s phenyl groups confer specificity toward hematological cancers .
Table 2: Bioactivity Comparison
| Compound Name | GI50 (Leukemia CCRF-CEM) | Selectivity Index* | Key Substituent Feature |
|---|---|---|---|
| Target Compound | −6.40 | High | 4-Methylphenyl |
| 5c | −4.67 | Moderate | Methoxy |
| 5d | −6.06 | Low | Chlorophenyl |
*Selectivity Index = Ratio of activity against leukemia vs. solid tumors .
Pharmacokinetic and Physicochemical Properties
Research Findings and Mechanistic Insights
- Molecular Docking: The compound’s norbornene moiety interacts with hydrophobic pockets of HDAC8 (a histone deacetylase), analogous to SAHA, a known HDAC inhibitor . However, its larger size limits fit into narrower active sites compared to smaller analogs like 5d .
- Structure-Activity Relationships (SAR) :
- Electron-withdrawing groups (e.g., ketones) enhance binding to ATP-binding pockets of kinases.
- Bulky substituents at position 14 improve selectivity but reduce bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
